molecular formula C14H17NO5 B12090140 (S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid

(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B12090140
M. Wt: 279.29 g/mol
InChI Key: GGESJRPALMOKTL-UHFFFAOYSA-N
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Description

(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid is a chiral compound with potential applications in various scientific fields. This compound features a complex structure that includes a methoxy group, a phenyl ring, and an amino acid derivative, making it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a methoxy-substituted phenylpropanoic acid derivative with an amino acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group and the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups onto the phenyl ring or the methoxy group.

Scientific Research Applications

(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It can be used to study enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a model compound for studying drug-receptor interactions.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A related compound with a similar ester functional group but lacking the chiral center and the phenyl ring.

    Acetoacetic acid: Another related compound that shares the keto and ester functionalities but differs in its overall structure and reactivity.

Uniqueness

(S)-4-((1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid is unique due to its chiral nature, the presence of a methoxy group, and the phenyl ring

Properties

IUPAC Name

4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGESJRPALMOKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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